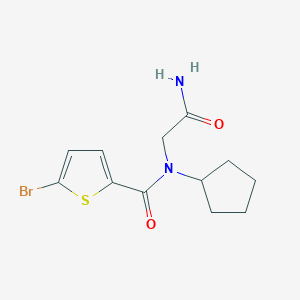
N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a bromine atom, a cyclopentyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers to improve their electronic properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect. The thiophene ring provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of the target.
Comparación Con Compuestos Similares
- N-(2-amino-2-oxoethyl)-5-chloro-N-cyclopentylthiophene-2-carboxamide
- N-(2-amino-2-oxoethyl)-5-fluoro-N-cyclopentylthiophene-2-carboxamide
- N-(2-amino-2-oxoethyl)-5-iodo-N-cyclopentylthiophene-2-carboxamide
Comparison:
- Bromine vs. Other Halogens: The presence of bromine in N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide provides a balance between reactivity and stability, making it unique compared to its chloro, fluoro, and iodo counterparts.
- Cyclopentyl Group: The cyclopentyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes.
- Carboxamide Group: The carboxamide group is essential for the compound’s ability to form hydrogen bonds, which is crucial for its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H15BrN2O2S |
|---|---|
Peso molecular |
331.23 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2S/c13-10-6-5-9(18-10)12(17)15(7-11(14)16)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,14,16) |
Clave InChI |
PKOWJEHAWZHMSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N(CC(=O)N)C(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)

![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)

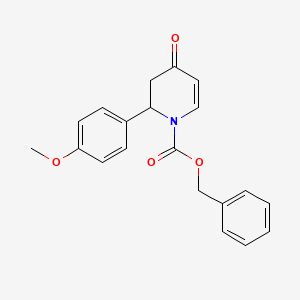
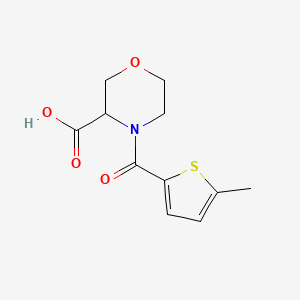
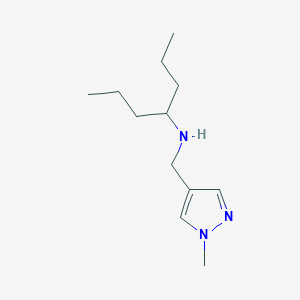
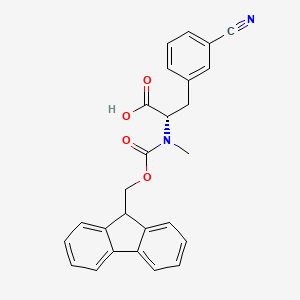

![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
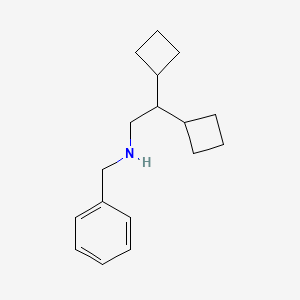
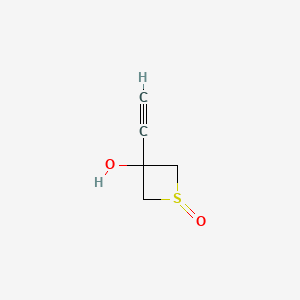
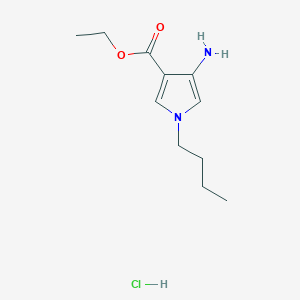
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
